molecular formula C26H32N4O3 B11993062 N'-(2-Methoxybenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide CAS No. 303106-77-6

N'-(2-Methoxybenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11993062
CAS No.: 303106-77-6
M. Wt: 448.6 g/mol
InChI Key: PCSNAYIFZLIIOB-ZXVVBBHZSA-N
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Description

N’-(2-Methoxybenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a methoxybenzylidene group, an octyloxyphenyl group, and a pyrazole ring

Preparation Methods

The synthesis of N’-(2-Methoxybenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step reaction process. One common method starts with the condensation of 2-methoxybenzaldehyde with 3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

N’-(2-Methoxybenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding hydrazide and aldehyde.

Scientific Research Applications

N’-(2-Methoxybenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-Methoxybenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N’-(2-Methoxybenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide can be compared with similar compounds such as:

The uniqueness of N’-(2-Methoxybenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide lies in its specific structural arrangement, which imparts unique chemical and biological properties that are not observed in its analogs.

Properties

CAS No.

303106-77-6

Molecular Formula

C26H32N4O3

Molecular Weight

448.6 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H32N4O3/c1-3-4-5-6-7-10-17-33-22-15-13-20(14-16-22)23-18-24(29-28-23)26(31)30-27-19-21-11-8-9-12-25(21)32-2/h8-9,11-16,18-19H,3-7,10,17H2,1-2H3,(H,28,29)(H,30,31)/b27-19+

InChI Key

PCSNAYIFZLIIOB-ZXVVBBHZSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3OC

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3OC

Origin of Product

United States

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